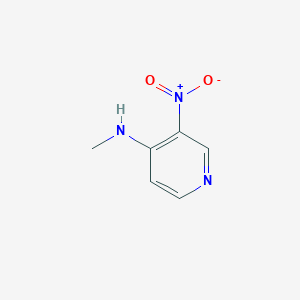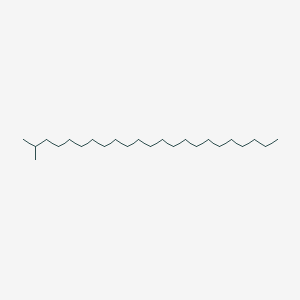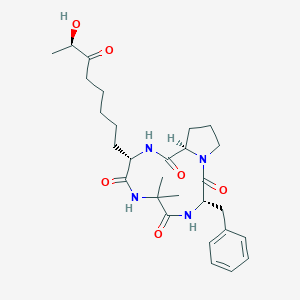
CHEMBL474318
Übersicht
Beschreibung
Dihydrochlamydocin is a cyclic tetrapeptide derivative of the histone deacetylase (HDAC) inhibitor chlamydocin . It inhibits histone H4 peptide deacetylation in HeLa cells . Dihydrochlamydocin shows strong cytostatic activity towards mastocytoma cells .
Synthesis Analysis
The stereoselective synthesis of Dihydrochlamydocin involves obtaining the chiral center at position 9 from natural tartaric acid . The conformation of the peptide ring and the stereo configuration in the vicinity of the epoxide ring have been established by a single‐crystal X‐ray study .Molecular Structure Analysis
Dihydrochlamydocin has a molecular formula of C28H40N4O6 and a formula weight of 528.6 . Its structure includes a β-lactam structure, which is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .Physical And Chemical Properties Analysis
Dihydrochlamydocin has a density of 1.2±0.1 g/cm3, a boiling point of 855.8±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It is soluble in DMSO and ethanol .Wissenschaftliche Forschungsanwendungen
Dihydrochlamydocin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Hemmung der Histon-Deacetylase: Dihydrochlamydocin ist bekannt für sein Potenzial als Hemmstoff der Histon-Deacetylase (HDAC). HDACs spielen eine entscheidende Rolle bei der Regulation der Genexpression, indem sie Acetylgruppen von Histonproteinen entfernen, was zu einer kondensierten Chromatinstruktur und einer reduzierten Transkriptionsaktivität führt. Durch die Hemmung von HDACs kann Dihydrochlamydocin die Genexpression möglicherweise beeinflussen, was ein bedeutendes Forschungsgebiet in der Krebsforschung, bei neurodegenerativen Erkrankungen und Entwicklungsstörungen darstellt .
Antiparasitäre Aktivität: Die Verbindung hat starke antiparasitäre Wirkungen gezeigt, die bei der Entwicklung von Behandlungen für parasitäre Infektionen von Vorteil sein könnten. Die Erforschung der Mechanismen, durch die Dihydrochlamydocin seine antiparasitäre Wirkung entfaltet, könnte zu neuen therapeutischen Strategien gegen Parasiten führen, die gegen aktuelle Behandlungen resistent sind .
Phytotoxische Wirkungen: Dihydrochlamydocin zeigt phytotoxische Aktivität, das heißt, es kann das Pflanzenwachstum hemmen. Diese Eigenschaft ist besonders interessant für die Entwicklung von Herbiziden oder Pflanzenwachstumsregulatoren. Das Verständnis der phytotoxischen Mechanismen von Dihydrochlamydocin könnte dazu beitragen, gezieltere und umweltfreundlichere landwirtschaftliche Chemikalien zu entwickeln .
Krebsforschung: Aufgrund seiner Rolle als HDAC-Hemmstoff wird Dihydrochlamydocin auf seine möglichen Anwendungen in der Krebstherapie untersucht. HDAC-Hemmstoffe können den Zellzyklusarrest, die Apoptose und die Differenzierung von Krebszellen induzieren, was sie zu vielversprechenden Wirkstoffen in der Onkologie macht .
Neurodegenerative Erkrankungen: Die Fähigkeit von Dihydrochlamydocin, die Genexpression durch HDAC-Hemmung zu beeinflussen, eröffnet auch Möglichkeiten für die Behandlung neurodegenerativer Erkrankungen. Veränderungen der Histonacetylierung sind mit mehreren neurodegenerativen Erkrankungen verbunden, und die Modulation dieser Prozesse könnte neue therapeutische Wege bieten .
Herz-Kreislauf-Forschung: Es wurde festgestellt, dass Dihydrochlamydocin die Proliferation von glatten Ratten-Aortenmuskelzellen hemmt. Dies deutet auf mögliche Anwendungen in der Herz-Kreislauf-Forschung hin, insbesondere bei der Untersuchung von Atherosklerose oder Restenose, bei denen die Proliferation von glatten Muskelzellen ein Schlüsselfaktor ist .
Wirkmechanismus
Target of Action
Dihydrochlamydocin, also known as CHEMBL474318, primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation.
Mode of Action
Dihydrochlamydocin acts as an inhibitor of HDACs . By inhibiting HDACs, Dihydrochlamydocin prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA configuration. This alteration can lead to changes in gene expression.
Biochemical Pathways
The inhibition of HDACs by Dihydrochlamydocin affects the histone acetylation-deacetylation pathway . This pathway is crucial for regulating gene expression. By inhibiting HDACs, Dihydrochlamydocin can alter the expression of genes, potentially leading to various downstream effects such as cell cycle arrest, apoptosis, or differentiation.
Result of Action
Dihydrochlamydocin shows strong cytostatic activity towards mastocytoma cells . This suggests that the compound may halt the cell cycle, preventing the proliferation of these cells. The exact molecular and cellular effects of Dihydrochlamydocin’s action, however, may vary depending on the specific cellular context and environment.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Dihydrochlamydocin is known to interact with histone deacetylase (HDAC), an enzyme that plays a crucial role in the regulation of gene expression . By inhibiting HDAC, Dihydrochlamydocin can potentially influence various biochemical reactions .
Cellular Effects
Dihydrochlamydocin has been observed to inhibit proliferation of A7r5 rat aortic smooth muscle cells . It is also suggested that it may affect the blood-brain barrier (BBB), which could have significant implications for drug absorption and distribution .
Molecular Mechanism
At the molecular level, Dihydrochlamydocin exerts its effects primarily through its inhibitory action on HDAC . This inhibition can lead to changes in gene expression and potentially impact various cellular processes .
Metabolic Pathways
Dihydrochlamydocin is likely to be a cytochrome P450 substrate, which plays a significant role in drug metabolism . The two main isoforms responsible for drug metabolism are 2D6 and 3A4 .
Subcellular Localization
Understanding the subcellular localization of a compound is crucial as it can significantly impact its activity or function .
Eigenschaften
IUPAC Name |
(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDMJAFJDQSE-RYFAJOAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017904 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52574-64-8 | |
| Record name | Dihydrochlamydocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the conformation of Dihydrochlamydocin?
A1: Dihydrochlamydocin is a cyclic tetrapeptide with all four peptide units adopting a trans conformation, a unique feature observed for the first time in this molecule. [] This conformation is stabilized by two intramolecular 3 → 1 hydrogen bonds, forming seven-membered turns within the peptide structure. [] These structural characteristics are crucial for understanding its biological activity and interactions with target molecules.
Q2: How similar are the solution and solid-state structures of Dihydrochlamydocin?
A2: Studies using Nuclear Magnetic Resonance (NMR) have shown that the solution structure of [Ala4]-desdimethylchlamydocin, a close analog of Dihydrochlamydocin, is remarkably similar to the crystal structure of Dihydrochlamydocin. [] This similarity is evidenced by the close agreement between interproton distances determined from NMR parameters and those observed in the crystal structure. [] This finding suggests that the conformation of Dihydrochlamydocin observed in the solid state is likely maintained in solution, which is crucial for its biological activity.
Q3: Has Dihydrochlamydocin been successfully synthesized in the laboratory?
A3: Yes, stereoselective total synthesis methods have been developed for both Dihydrochlamydocin and its parent compound, Chlamydocin. [, , ] These synthetic approaches provide access to significant quantities of the compound for further biological evaluation and structure-activity relationship studies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



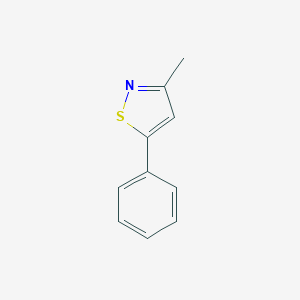
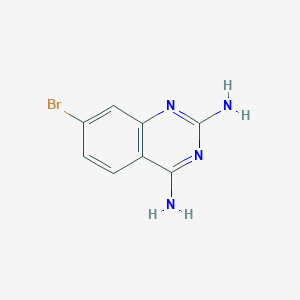
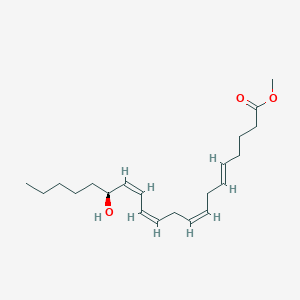
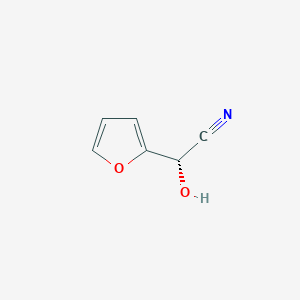
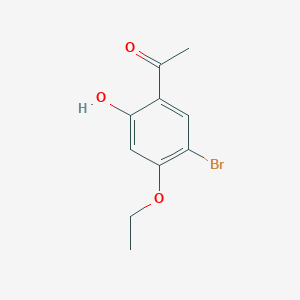
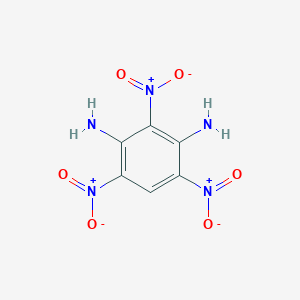
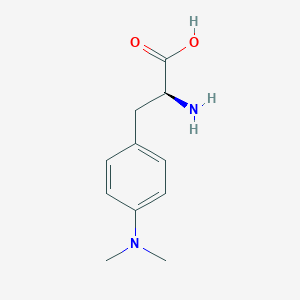

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)
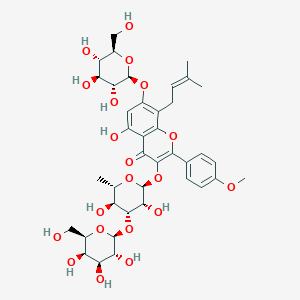
![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)
